molecular formula C14H11BrClNO2 B2446275 4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol CAS No. 299201-34-6

4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2446275
CAS No.: 299201-34-6
M. Wt: 340.6
InChI Key: BATWUKVVGIRFCM-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11BrClNO2 and a molecular weight of 340.6 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol ring substituted with a bromine atom and an imine group. The imine group is further substituted with a 3-chloro-4-methoxyphenyl group . Detailed structural analysis would require crystallographic data or computational modeling.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 340.6 . Other physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, are not provided in the search results. These properties could be determined experimentally or predicted using computational methods.

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-Bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol has been used in synthesizing copper(II) and oxido-vanadium(IV) complexes, exhibiting distinct geometries and thermal decomposition stages (Takjoo et al., 2013).
  • This compound reacts with VOSO4·XH2O to generate oxido-vanadium(V) complexes, characterized through various spectroscopic methods, including X-ray diffraction (Sheikhshoaie et al., 2015).

Antibacterial and Antioxidant Activities

  • Various substituted tridentate salicylaldimines, including this compound, have shown potential antibacterial and antioxidant activities. The methoxy-substituted compound, in particular, demonstrated the highest activities in this group (Oloyede-Akinsulere et al., 2018).

Urease Inhibitory and Antioxidant Potentials

  • The compound has shown considerable urease inhibitory activity and minimal free radical scavenging activity. This highlights its potential application in medicine and agriculture (Zulfiqar et al., 2020).

Exploration in Catalysis

  • It has been employed in the synthesis of cobalt(III) complexes to explore their catalytic promiscuity. The presence of methyl groups in the ligand backbone significantly influences the catalytic efficiency of these complexes (Dasgupta et al., 2020).

Molecular Structure Investigations

  • The molecular structure of this compound has been investigated through crystallographic, spectroscopic, and computational methods, revealing its preference for the phenol-imine form in both solid and solvent media (Kaştaş et al., 2020).

Other Applications

  • The compound's derivatives have been studied for their antibacterial activities, luminescence, nonlinear optical properties, and as sensors for multiple cations (Various Authors).

Safety and Hazards

This compound is intended for research use only . Detailed safety and hazard information would be provided in its Material Safety Data Sheet (MSDS), which should be consulted before handling the compound.

Properties

IUPAC Name

4-bromo-2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATWUKVVGIRFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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